molecular formula C12H18ClNO3Si B8026977 Tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane

Tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane

Cat. No.: B8026977
M. Wt: 287.81 g/mol
InChI Key: VIKNQTXOINNOCD-UHFFFAOYSA-N
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Description

Tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane is an organosilicon compound with the molecular formula C12H18ClNO3Si and a molecular weight of 287.81 g/mol . This compound is characterized by the presence of a tert-butyl group, a chloro-nitrophenoxy moiety, and a dimethylsilane group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane typically involves the reaction of 2-chloro-5-nitrophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane involves its reactivity with various nucleophiles and reducing agents. The molecular targets include the chloro and nitro groups, which undergo substitution and reduction reactions, respectively. These reactions lead to the formation of new compounds with different functional groups and properties .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl(2-chloro-4-nitrophenoxy)dimethylsilane
  • Tert-butyl(2-bromo-5-nitrophenoxy)dimethylsilane
  • Tert-butyl(2-chloro-5-nitrophenoxy)diethylsilane

Uniqueness

Tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane is unique due to the specific positioning of the chloro and nitro groups on the phenoxy ring, which influences its reactivity and the types of reactions it undergoes. The presence of the tert-butyl and dimethylsilane groups also imparts distinct steric and electronic properties that differentiate it from similar compounds .

Properties

IUPAC Name

tert-butyl-(2-chloro-5-nitrophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO3Si/c1-12(2,3)18(4,5)17-11-8-9(14(15)16)6-7-10(11)13/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKNQTXOINNOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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